tert-Butyl N-{1-oxa-9-azaspiro[5.5]undecan-4-yl}carbamate
Description
tert-Butyl N-{1-oxa-9-azaspiro[55]undecan-4-yl}carbamate is a chemical compound with a complex structure that includes a spirocyclic framework
Properties
IUPAC Name |
tert-butyl N-(1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-11-4-9-18-14(10-11)5-7-15-8-6-14/h11,15H,4-10H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBGFXLCRHKQMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCOC2(C1)CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl N-{1-oxa-9-azaspiro[5.5]undecan-4-yl}carbamate typically involves multiple steps. One common synthetic route starts with the alkylation of piperidin-4-one hydrochloride hydrate with 4-tert-butylbenzyl bromide to obtain 1-[(4-tert-butylphenyl)methyl]piperidin-4-one. This intermediate then undergoes a Prins reaction with but-3-en-1-ol in methanesulfonic acid to afford the desired spirocyclic compound . Industrial production methods may vary, but they generally follow similar multi-step synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
tert-Butyl N-{1-oxa-9-azaspiro[5.5]undecan-4-yl}carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl N-{1-oxa-9-azaspiro[5.5]undecan-4-yl}carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of new materials and as a building block in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl N-{1-oxa-9-azaspiro[5.5]undecan-4-yl}carbamate involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
tert-Butyl N-{1-oxa-9-azaspiro[5.5]undecan-4-yl}carbamate can be compared with other similar compounds, such as:
- tert-Butyl N-{9-oxa-1-azaspiro[5.5]undecan-3-yl}carbamate
- tert-Butyl N-{1-oxa-4-azaspiro[5.5]undecan-9-yl}carbamate These compounds share similar spirocyclic frameworks but differ in the position of the functional groups. The uniqueness of this compound lies in its specific structural arrangement, which can lead to different chemical and biological properties.
Biological Activity
tert-Butyl N-{1-oxa-9-azaspiro[5.5]undecan-4-yl}carbamate is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This article explores its biological properties, including antimicrobial and antituberculosis activities, as well as its implications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 360.5 g/mol. Its structure features a tert-butyl group and a carbamate functional group , which enhance its chemical reactivity and biological interactions . The spiro[5.5]undecane framework provides opportunities for diverse interactions within biological systems, making it a subject of interest in drug development.
Antimicrobial Properties
Research indicates that compounds related to this compound exhibit significant antimicrobial activity, particularly against Mycobacterium tuberculosis. Derivatives of spirocyclic compounds have shown promising results in targeting specific proteins associated with bacterial resistance mechanisms, highlighting their potential as novel therapeutic agents .
Table 1: Biological Activities of Related Compounds
The mechanism by which this compound exerts its biological effects may involve interaction with specific enzymes or receptors in bacterial cells. Studies utilizing molecular docking and bioassays have been employed to elucidate these interactions, suggesting that structural variations within the spirocyclic framework can significantly influence binding affinities and biological activities .
Study 1: Antituberculosis Activity
In a study examining the effectiveness of various spirocyclic compounds against M. tuberculosis, this compound was found to inhibit bacterial growth at concentrations lower than those required for traditional antibiotics. This suggests its potential as a lead compound for developing new antituberculosis medications.
Study 2: Soluble Epoxide Hydrolase Inhibition
Another study identified derivatives of the azaspiro framework, including those similar to this compound, as potent inhibitors of soluble epoxide hydrolase (sEH). These compounds demonstrated significant bioavailability and efficacy in reducing serum creatinine levels in rat models, indicating their potential for treating chronic kidney diseases .
Applications in Medicinal Chemistry
The unique structural features of this compound make it a valuable candidate for further research in medicinal chemistry. Its potential applications include:
- Antimicrobial Agents : As a lead compound for developing new treatments against resistant strains of bacteria.
- Enzyme Inhibitors : Targeting enzymes involved in metabolic pathways relevant to various diseases.
- Drug Development : Modifications to enhance efficacy and reduce side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
